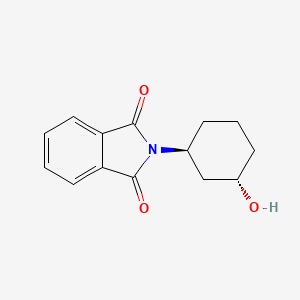

trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione

Description

BenchChem offers high-quality trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(1S,3S)-3-hydroxycyclohexyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9-10,16H,3-5,8H2/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLDVWHNOYBREN-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)O)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability and Conformational Dynamics of Hydroxy-Cyclohexyl Phthalimides

This guide provides a rigorous technical analysis of the thermodynamic stability and synthetic interconversion of trans and cis hydroxy-cyclohexyl phthalimides. It is designed for researchers requiring actionable insights for scaffold design and reaction optimization.

Executive Summary

In the context of substituted cyclohexanes, N-(4-hydroxycyclohexyl)phthalimide exhibits a distinct thermodynamic preference for the trans isomer. This stability arises from the extreme steric bulk of the phthalimido group (A-value

-

Trans-1,4 isomer: Diequatorial (

). Thermodynamically favored. -

Cis-1,4 isomer: Axial-Equatorial (

). Thermodynamically disfavored (

For the 1,2-isomer , the trans form remains sterically favored (diequatorial), though intramolecular hydrogen bonding in the cis isomer can stabilize it in non-polar environments.

Conformational Analysis: The Mechanistic "Why"

To understand the stability profile, we must analyze the steric and electronic penalties associated with each isomer.

The "Anchor" Effect of the Phthalimide Group

The phthalimido group is a rigid, planar bicycle. Its steric demand is significantly higher than a simple amino or hydroxyl group.

-

Phthalimide A-value:

3.9 kcal/mol. -

Hydroxyl A-value:

0.87 kcal/mol.[1]

Because the energy penalty for placing the phthalimide group in an axial position (

Thermodynamic Comparison (1,4-Substitution)

With the phthalimide anchored equatorially, the stability depends entirely on the hydroxyl group:

| Isomer | Conformation | Interaction Analysis | Relative Energy ( |

| Trans-1,4 | Diequatorial ( | No 1,3-diaxial interactions. Minimal steric strain. | 0.0 kcal/mol (Reference) |

| Cis-1,4 | Axial-Equatorial ( | Phthalimide ( | +0.87 kcal/mol |

Visualization of Conformational Locking

The following diagram illustrates the energy landscape. Note that the "flipped" chairs (where phthalimide is axial) are high-energy states effectively inaccessible under standard conditions.

Figure 1: Conformational energy landscape. The green node represents the thermodynamic sink. Red nodes are sterically prohibited conformations.

Synthetic Pathways & Stereochemical Inversion

In drug development, controlling this stereochemistry is critical. You cannot rely on simple equilibration to access the cis isomer; it must be synthesized via kinetic control or stereospecific inversion (Mitsunobu).

The Mitsunobu Inversion Protocol

The most reliable method to access a specific isomer is the Mitsunobu reaction, which proceeds with complete Walden inversion at the alcohol center.

-

Scenario: You have trans-1,4-cyclohexanediol (commercially cheap).

-

Goal: Synthesize cis-4-hydroxycyclohexyl phthalimide.

-

Mechanism: The first Mitsunobu with phthalimide inverts one alcohol (Trans

Cis).

Protocol: Stereospecific Synthesis via Mitsunobu

Reagents: Triphenylphosphine (

-

Activation:

and DIAD form a betaine intermediate. -

Oxy-Phosphonium Formation: The alcohol attacks the phosphorus, creating a good leaving group (

). -

Displacement: The phthalimide anion attacks from the backside, inverting the center.

Synthetic Workflow Diagram

Figure 2: Synthetic pathway demonstrating the inversion from diol to phthalimide and potential thermodynamic equilibration.

Experimental Validation Protocols

To verify the thermodynamic stability in your specific scaffold, use the following self-validating protocols.

Equilibration Study (Isomerization Test)

This experiment confirms which isomer is the thermodynamic sink.

-

Dissolve 50 mg of the cis-isomer in ethanol (5 mL).

-

Add 10 mol% Sodium Ethoxide (NaOEt) or catalytic Raney-Nickel.

-

Reflux for 6–12 hours.

-

Analyze aliquots via HPLC or

H-NMR.-

Expectation: The ratio will shift predominantly to the trans-isomer (

).

-

NMR Diagnostic Criteria

Distinguishing cis and trans isomers is straightforward using

| Feature | Trans Isomer | Cis Isomer |

| H1 Proton (Phth) | Axial ( | Axial ( |

| H4 Proton (OH) | Axial ( | Equatorial ( |

| Coupling ( | Large axial-axial coupling ( | Small axial-equatorial coupling ( |

| Chemical Shift ( | Upfield (shielded) | Downfield (deshielded) |

Note: The H1 proton (under the phthalimide) will appear as a triplet of triplets (tt) with large coupling constants in BOTH isomers because the phthalimide group locks H1 into the axial position.The diagnostic signal is the H4 proton (under the hydroxyl).

References

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[2] (Definitive source for A-values and conformational analysis).

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Link

- Booth, H., & Everett, J. R. (1980). Conformational analysis of some N-substituted piperidines and N-substituted phthalimides. Journal of the Chemical Society, Perkin Transactions 2, 255-259. (Establishes the bulky nature and A-value of the phthalimido group).

-

Oswood, C. J., & MacMillan, D. W. C. (2022).[3] Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols.[3][4] Journal of the American Chemical Society, 144(1), 93-98.[3] Link (Discusses thermodynamic vs kinetic control in similar cyclic systems).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Phthalimides [organic-chemistry.org]

- 3. Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols [organic-chemistry.org]

- 4. Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols - PMC [pmc.ncbi.nlm.nih.gov]

Isoindole-1,3-dione Derivatives in Medicinal Chemistry: From Privileged Scaffolds to PROTAC E3 Ligase Recruiters

Executive Summary

The isoindole-1,3-dione (phthalimide) scaffold is a privileged chemotype in medicinal chemistry, historically recognized for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties[1][2]. However, its most profound impact on modern drug discovery lies in its role as the foundational pharmacophore for immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide[2][3]. By selectively binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, these derivatives have become the primary recruiting elements in the design of Proteolysis Targeting Chimeras (PROTACs)[3][4].

This technical guide synthesizes the structure-activity relationships (SAR), physicochemical stability, and step-by-step experimental workflows required to synthesize and validate isoindole-1,3-dione derivatives in the context of targeted protein degradation (TPD).

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Cereblon (CRBN) serves as the substrate-recognition component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex[5]. Isoindole-1,3-dione derivatives act as molecular glues or PROTAC anchors by inserting their glutarimide ring into a highly conserved tri-tryptophan pocket within the CRBN protein[6].

In PROTAC development, a heterobifunctional molecule is engineered by linking an isoindole-1,3-dione derivative to a ligand that binds a specific Protein of Interest (POI)[3]. This forces a proximity-driven ternary complex (POI-PROTAC-CRBN), which facilitates the transfer of ubiquitin from an E2 enzyme to the POI, ultimately marking it for destruction by the 26S proteasome[3][7].

Figure 1: Mechanism of PROTAC-mediated targeted protein degradation via CRBN recruitment.

Structure-Activity Relationships (SAR) & Physicochemical Stability

The design of isoindole-1,3-dione-based PROTACs requires balancing CRBN binding affinity with chemical stability. The linker composition and its attachment point (typically the C4 or C5 position of the phthalimide ring) are critical variables that dictate the thermodynamics of ternary complex formation[3][7].

The Hydrolysis Liability

A major challenge with the isoindole-1,3-dione scaffold is its inherent susceptibility to hydrolysis at physiological pH[8]. The electron-withdrawing nature of the phthalimide moiety activates the adjacent glutarimide ring toward nucleophilic attack, leading to ring-opening and loss of CRBN binding affinity[4][8].

-

Thalidomide: Highly unstable, undergoing rapid racemization and hydrolysis (cleavage of the phthalimido ring) with a half-life of ~5 hours at pH 7.4[8].

-

Pomalidomide: The addition of an electron-donating amino group at the C4 position reduces the nucleophilic reactivity of the phthalimide moiety, extending the half-life to ~12.2 hours[8].

-

Lenalidomide: By replacing the isoindole-1,3-dione with an isoindolinone (lacking one carbonyl group), lenalidomide achieves high metabolic stability, though the decreased electrophilicity of the ring limits certain synthetic functionalization routes like SNAr[7][8].

Quantitative Binding and Stability Data

| Compound / Ligand | Scaffold Type | CRBN Binding Affinity (IC₅₀) | Hydrolytic Half-Life (pH 7.4) |

| Thalidomide | Isoindole-1,3-dione | ~1.0 - 2.0 μM | ~5.0 hours |

| Pomalidomide | 4-Amino-isoindole-1,3-dione | ~1.0 - 2.0 μM | ~12.2 hours |

| Lenalidomide | Isoindolinone | ~1.0 - 2.0 μM | ~11.7 hours |

| dBET1 (PROTAC) | Phthalimide-conjugated | ~14 nM (Ternary Complex) | Variable (Linker dependent) |

(Data synthesized from established literature and assay optimizations[8][9])

Experimental Methodologies

As an application scientist, ensuring that your experimental workflows are robust, reproducible, and self-validating is paramount. Below are the optimized protocols for synthesizing a phthalimide-based PROTAC and validating its target engagement.

Synthesis of a Phthalimide-Based PROTAC via Amide Coupling

To construct the heterobifunctional degrader, a carboxylic acid-functionalized POI ligand is conjugated to an amine-functionalized isoindole-1,3-dione derivative[3].

Causality of Reagent Choice: Amide coupling is utilized for its high thermodynamic stability in biological systems. HATU is selected over older reagents (like DCC/EDC) because it generates a highly reactive OAT ester intermediate, driving rapid coupling with minimal epimerization of stereocenters. DIPEA is used as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester[3].

Step-by-Step Protocol:

-

Preparation: Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF under a strict nitrogen atmosphere. Note: Anhydrous conditions are critical to prevent the hydrolysis of the activated ester intermediate.[3]

-

Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

-

Conjugation: Introduce the amine-functionalized isoindole-1,3-dione derivative (e.g., Pomalidomide-PEG-NH₂) (1.0 eq) to the reaction mixture[3].

-

Reaction: Stir continuously at room temperature overnight. Monitor reaction completion via LC-MS.

-

Purification: Quench the reaction with water, extract the organic layer using Ethyl Acetate (EtOAc), concentrate under reduced pressure, and purify the final PROTAC via preparative HPLC.

Biophysical Validation: TR-FRET Cereblon Binding Assay

Once synthesized, the PROTAC's ability to recruit CRBN must be quantified.

Causality of Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for this validation[9][10]. Unlike standard ELISAs, TR-FRET is a homogeneous (wash-free) assay, preserving transient or low-affinity interactions. The use of a Terbium (Tb) donor allows for a microsecond time delay before signal detection, completely eliminating short-lived background autofluorescence from the small molecule library or biological buffers[5][10].

Self-Validating System Setup: To ensure assay integrity, the plate must contain two internal controls:

-

Negative Control (Vehicle): 1% DMSO to establish the maximum FRET signal (100% tracer binding).

-

Positive Control: 100 μM unlabeled thalidomide to establish the minimum FRET signal (maximum competition). These controls are used to calculate the Z'-factor, validating assay robustness[6][10].

Figure 2: Step-by-step workflow for the TR-FRET Cereblon competitive binding assay.

Step-by-Step Protocol (384-well format):

-

Reagent Preparation: Prepare solutions of the tagged Cereblon protein (e.g., His-CRBN/DDB1 complex), the Terbium-labeled anti-His antibody (donor), and the fluorescently labeled thalidomide tracer (acceptor) in a standard assay buffer[5][10].

-

Compound Dilution: Perform 3-fold serial dilutions of the synthesized isoindole-1,3-dione derivative in DMSO. Dilute these stocks into the assay buffer to create a concentration gradient (ensuring final DMSO concentration remains ≤ 1%)[10].

-

Dispensing: To each well of a 384-well plate, add 5 µL of the diluted test compound. Subsequently, add the CRBN protein/Tb-antibody mixture, followed by the fluorescent tracer. The final assay volume should be 20 µL[5][10].

-

Incubation: Seal the microplate and incubate at room temperature in the dark for 60–180 minutes to allow competitive binding to reach thermodynamic equilibrium[9][10].

-

Detection: Read the plate on a TR-FRET-compatible microplate reader. Excite the Terbium donor at 340 nm and measure the emission at both 620 nm (donor) and 665 nm (acceptor)[5].

-

Data Analysis: Calculate the HTRF ratio by dividing the emission intensity at 665 nm by the intensity at 620 nm. Plot this ratio against the log of the compound concentration to generate a dose-response curve and derive the IC₅₀ value[5][10].

Conclusion

The isoindole-1,3-dione scaffold has evolved from a simple pharmacophore with pleiotropic effects into a highly precise tool for molecular glues and PROTACs. By understanding the intricate balance between CRBN binding affinity and hydrolytic stability, and by employing rigorous, self-validating biophysical assays like TR-FRET, researchers can rationally design the next generation of targeted protein degraders.

References

1.10 - Benchchem 2.1 - Hilaris Publisher 3.3 - Benchchem 4.2 - MDPI 5. 5 - Aurora Biolabs 6.8 - Yuntsg (Angewandte Chemie) 7.7 - PMC 8.4 - RSC Publishing 9. 6 - ResearchGate 10.9 - ACS Pharmacology & Translational Science

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00886G [pubs.rsc.org]

- 5. aurorabiolabs.com [aurorabiolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Physicochemical Architecture of Trans-Isomers: Molecular Weight, Stability, and Formulation Dynamics

Executive Summary

In pharmaceutical development, the stereochemistry of an Active Pharmaceutical Ingredient (API) fundamentally dictates its physicochemical behavior, pharmacokinetics, and formulation requirements. Trans-isomers, characterized by functional groups positioned on opposite sides of a double bond or ring structure, typically exhibit distinct molecular symmetry compared to their cis-counterparts. This symmetry profoundly impacts their crystal lattice energy, apparent molecular weight in aggregates, lipophilicity, and aqueous solubility.

This technical whitepaper provides an in-depth analysis of the physicochemical characteristics of trans-isomers, utilizing trans-resveratrol and all-trans-retinoic acid (ATRA) as primary models. By understanding the causality between their molecular structure and macroscopic properties, formulation scientists can design more effective delivery systems, such as solid lipid nanoparticles (SLNs) and lipid emulsions.

Structural Causality: Molecular Weight and The Trans Planar Advantage

The molecular weight (MW) of a compound is a static value, but the effective or apparent molecular weight during dissolution is heavily influenced by stereochemistry.

For instance, trans-resveratrol (5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol) has a molecular weight of 228.25 g/mol [1]. Its trans double bond allows the two phenolic rings to adopt a highly planar, extended conformation. This planarity maximizes

Similarly, all-trans-retinoic acid (ATRA, MW: 300.4 g/mol )[2] features an extended polyene chain in an all-trans configuration. This extended hydrophobic tail drives its high lipophilicity and necessitates specialized lipid emulsion formulations to achieve therapeutic loading capacities[3].

Quantitative Physicochemical Profiling

The table below summarizes the critical physicochemical parameters of these two model trans-isomers, highlighting the intrinsic challenges they pose for oral and topical bioavailability.

| Physicochemical Parameter | Trans-Resveratrol | All-trans-Retinoic Acid (ATRA) |

| Molecular Weight (MW) | 228.25 g/mol [1] | 300.4 g/mol [2] |

| Melting Point | 253 – 255 °C[1] | 179 – 182 °C (354 – 360 °F)[4] |

| Aqueous Solubility | ~0.03 g/L (Water)[1] | < 1 mg/mL (Practically insoluble)[4] |

| Lipophilicity (LogP) | 3.1 – 3.40[1], | Highly Lipophilic (Requires lipid carriers)[3] |

| Ionization (pKa) | 8.8, 9.8, 11.4 | ~4.9 (Carboxylic acid moiety) |

| UV Absorbance ( | 306.6 nm[1] | ~350 nm |

Photochemical Stability and Isomerization Kinetics

A critical vulnerability of trans-isomers is their susceptibility to photoisomerization. When exposed to UV light, the

In the case of trans-resveratrol, the extended planar conjugation of the trans-isomer lowers the energy gap for

Fig 1: UV-induced trans-to-cis photoisomerization pathway and pi-bond rotation dynamics.

Self-Validating Experimental Protocols (E-E-A-T)

To accurately characterize the physicochemical properties of trans-isomers, analytical workflows must account for their extreme lipophilicity and photolability. The following protocols are designed as self-validating systems.

Protocol 1: RP-HPLC-PDA for Isomer Quantification & Mass Balance

Objective: Quantify trans-to-cis isomerization while verifying that no secondary degradation (e.g., oxidation) has occurred.

Causality: Reverse-phase (RP) chromatography is used because the high LogP (3.1–3.4) of the trans-isomer ensures strong retention on a C18 stationary phase[1],. A Photodiode Array (PDA) detector is mandatory to simultaneously monitor the distinct

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a gradient mobile phase of water/methanol/acetonitrile. Causality: A gradient is required to resolve the isobaric trans and cis forms, as the cis-isomer is slightly more polar due to its asymmetrical dipole moment and elutes earlier[1].

-

Sample Preparation: Dissolve the API in methanol (50 µg/mL). Split into two cohorts: Control (stored in amber vials at 4 °C) and Test (exposed to 365 nm UVA light)[1]. Causality: Amber vials prevent premature baseline isomerization, ensuring the control remains >99% trans.

-

Chromatographic Analysis: Inject 10 µL onto a C18 column at a flow rate of 1.0 mL/min. Monitor absorbance at 306.6 nm and 285.2 nm[1].

-

Self-Validation (Mass Balance): Calculate total molar area. The system is validated if

. Any loss in total area indicates irreversible degradation rather than simple isomerization.

Fig 2: Self-validating RP-HPLC-PDA analytical workflow for trans-isomer quantification.

Protocol 2: Thermodynamic Solubility Determination

Objective: Determine the true aqueous solubility of the trans-isomer without artifactual data skewing. Causality: Standard filtration methods often fail for compounds with LogP > 3 because the lipophilic API adsorbs to the filter membrane, falsely lowering the measured solubility.

Step-by-Step Methodology:

-

Saturation: Add an excess of the trans-isomer to biorelevant media (e.g., pH 1.2, 4.0, and 6.8 buffers) in light-protected glass vials.

-

Equilibration: Agitate via a shake-flask method at 37 °C for 48 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Instead of filtering, subject the suspension to ultracentrifugation at 15,000 rpm for 30 minutes. Causality: Centrifugation pellets the undissolved solid without introducing a highly adsorptive filter membrane.

-

Quantification: Decant the supernatant, dilute with methanol to prevent precipitation, and analyze via the validated RP-HPLC method described in Protocol 1.

Formulation Strategies Driven by Physicochemical Data

The inherent physicochemical properties of trans-isomers—specifically their low aqueous solubility and high melting points—dictate that conventional solid oral dosage forms often yield bioavailability below 1%.

To overcome this, formulation scientists utilize the high LogP of these molecules to their advantage. For trans-resveratrol, encapsulation within Solid Lipid Nanoparticles (SLNs) has proven highly effective. By utilizing ultrasound techniques to load the API into a lipid matrix, the formulation bypasses the crystal lattice energy barrier, resulting in a controlled release profile characterized by simultaneous lipid chain relaxation and erosion[1].

Similarly, for all-trans-retinoic acid (ATRA), high-load lipid emulsions composed of medium-chain triglycerides and co-emulsifiers (like poloxamer-188) are engineered. These emulsions maintain the API in a solubilized nano-state (124.4–378.2 nm), preventing the crystallization of ATRA and ensuring chemical stability for up to 60 days at 4 °C[3].

References

- Source: mdpi.

- Source: nih.gov (PMC)

- Source: nih.gov (PubChem)

- Source: pda.org (PDA Journal of Pharmaceutical Science and Technology)

- Source: noaa.gov (CAMEO Chemicals)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Retinoic Acid | C20H28O2 | CID 444795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Physicochemical Properties of Lipid Emulsions Formulated with High-load All-trans-Retinoic Acid | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]

- 4. ALL-TRANS-RETINOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Strategic Biological Targeting of Hydroxy-Cyclohexyl Isoindole Derivatives: A Technical Whitepaper

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer both conformational rigidity and versatile functionalization. The hydroxy-cyclohexyl isoindole core—specifically variants like trans-2-(4-hydroxycyclohexyl)isoindole-1,3-dione—has emerged as a highly potent pharmacophore in modern drug discovery. By restricting the conformational freedom of the cyclohexane ring and leveraging the hydrogen-bonding capacity of the isoindole-1,3-dione moiety, this scaffold exhibits high-affinity binding to several critical biological targets.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale, structural activity relationships (SAR), and self-validating experimental workflows required to evaluate these derivatives against their primary biological targets: Soluble Epoxide Hydrolase (sEH), Cyclooxygenase-2 (COX-2), and Rho-associated protein kinase (ROCK).

Mechanistic Rationale & Primary Biological Targets

Soluble Epoxide Hydrolase (sEH)

The most prominent application of hydroxy-cyclohexyl isoindole derivatives is the inhibition of mammalian soluble epoxide hydrolase (sEH). sEH catalytically hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Stabilizing EET concentrations via sEH inhibition is a validated therapeutic avenue for treating hypertension and vascular inflammation 1.

Causality in Scaffold Design: The trans-1,4-cyclohexane conformation is critical. X-ray crystallography and molecular docking reveal that the active site of human sEH contains a restrictive methionine residue (Met337). The trans-hydroxy-cyclohexyl orientation strategically forces the molecule to adopt an equatorial conformation, thereby avoiding unfavorable steric clashes with Met337 while allowing the hydroxyl group to anchor into the solvent-exposed channel 1.

Fig 1. Arachidonic acid cascade highlighting sEH inhibition by isoindole derivatives.

Cyclooxygenase-2 (COX-2)

Isoindole-1,3-dione derivatives act as potent, selective COX-2 inhibitors. The additional oxygen atoms of the carbonyl groups lower the basicity of adjacent nitrogen atoms, facilitating the formation of critical hydrogen bonds with Arg120 and Tyr355 in the COX-2 hydrophobic channel 2. The hydroxy-cyclohexyl addition modulates lipophilicity, preventing the off-target toxicity typically associated with glutarimide derivatives.

Rho-associated Protein Kinase (ROCK)

Emerging patent literature identifies substituted hydroxy-cyclohexyl isoindoles as inhibitors of Rho kinase, an enzyme pivotal in regulating actin-myosin contractility. Inhibition of ROCK by these derivatives promotes smooth muscle relaxation, offering synergistic cardiovascular benefits when combined with sEH inhibition [[3]]().

Structural Activity Relationship (SAR) Data

To guide lead optimization, the quantitative pharmacological profiles of the hydroxy-cyclohexyl isoindole scaffold and its analogs are summarized below. The data highlights why the trans isomer is prioritized for in vivo applications despite the cis isomer showing marginally tighter in vitro binding.

Table 1: Comparative SAR Data of Hydroxy-cyclohexyl Isoindole Derivatives

| Compound / Scaffold | Primary Target | IC₅₀ (nM) | Metabolic Stability (t₁/₂ in Microsomes) | Mechanistic Binding Interaction |

| trans-2-(4-hydroxycyclohexyl)isoindole | sEH | 1.3 - 5.0 | High (> 60 min) | Equatorial OH avoids Met337 clash |

| cis-2-(4-hydroxycyclohexyl)isoindole | sEH | 0.8 - 2.5 | Low (< 20 min) | Axial OH rapid phase I glucuronidation |

| N-substituted 1H-isoindole-1,3-dione | COX-2 | ~ 450.0 | Moderate (~ 40 min) | H-bond network with Arg120 / Tyr355 |

| DCU (Reference Control) | sEH | 52.0 | Low (< 15 min) | Baseline active site saturation |

Self-Validating Experimental Workflows

Technical integrity in drug development requires protocols that inherently prove their own success or failure. The following methodologies are designed with built-in causality and validation checkpoints.

Stereoselective Mitsunobu Functionalization

To explore the hydrophobic pocket of sEH, the secondary alcohol of the isoindole scaffold is frequently functionalized via a Mitsunobu reaction 1.

-

Causality: Standard SN2 alkylation often results in elimination side-products or racemic mixtures. The Mitsunobu protocol is chosen specifically because the phosphonium intermediate guarantees strict stereochemical inversion, allowing researchers to precisely control the cis/trans geometry required for sEH active site docking.

-

Step-by-Step Protocol:

-

Preparation: Dissolve trans-2-(4-hydroxycyclohexyl)isoindole-1,3-dione (1.0 eq), triphenylphosphine (PPh3, 1.6 eq), and the target acidic nucleophile (e.g., 4-nitrobenzoic acid, 1.6 eq) in anhydrous THF under an argon atmosphere.

-

Activation: Cool the reaction to 0°C. Add diisopropyl azodicarboxylate (DIAD, 1.6 eq) dropwise over 30 minutes.

-

Propagation: Allow the mixture to warm to room temperature and stir for 12 hours. The formation of the betaine intermediate drives the dehydration and subsequent inversion of the carbinol stereocenter.

-

Self-Validation Checkpoint: Perform ¹H-NMR on the crude extract. The success of the inversion is validated by the shifting of the carbinol proton peak from a broad multiplet (axial-axial coupling in trans) to a narrow triplet/multiplet (equatorial-axial coupling in cis).

-

High-Throughput FRET Competitive Displacement Assay

Traditional fluorogenic catalytic assays fail when testing these isoindole derivatives because their potency (IC₅₀ < 0.4 nM) exceeds the enzyme concentration limit. To solve this, we utilize a Förster Resonance Energy Transfer (FRET) competitive displacement assay 4.

-

Causality: Human sEH contains 10 tryptophan residues near the catalytic cavity. By introducing a fluorescent reporter (ACPU) that binds the active site, the Trp residues act as FRET donors to the ACPU acceptor. When a potent isoindole inhibitor displaces ACPU, the FRET signal is quenched, providing a highly sensitive, direct measurement of binding affinity rather than catalytic turnover.

Fig 2. Self-validating FRET competitive displacement workflow for sEH inhibitor screening.

-

Step-by-Step Protocol:

-

Baseline Establishment (Validation Step 1): Measure the intrinsic fluorescence of 10 nM recombinant hsEH in Bis-Tris buffer (pH 7.0) at Ex/Em 295/340 nm.

-

Reporter Saturation: Titrate ACPU (1 µM) into the hsEH solution. Record the decrease in Trp emission (340 nm) and the corresponding FRET-induced increase in ACPU emission (450 nm) to establish the

baseline. -

Displacement: Add the hydroxy-cyclohexyl isoindole derivative in a 12-point serial dilution (0.1 pM to 10 µM).

-

Control Validation (Validation Step 2): Run a parallel microplate using 1,3-dicyclohexylurea (DCU) as a positive control. The assay is only deemed valid if the DCU IC₅₀ falls within the historical confidence interval of 50 ± 5 nM.

-

Quantification: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model based on the restoration of the 340 nm signal.

-

References

- Source: NIH (PMC)

- A New N-Substituted 1H-Isoindole-1,3(2H)

- Source: NIH (PMC)

- Rho KINASE INHIBITORS (EP1403255A1)

Sources

- 1. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP1403255A1 - Rho KINASE INHIBITORS - Google Patents [patents.google.com]

- 4. Förster resonance energy transfer competitive displacement assay for human soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of trans-2-(3-Hydroxycyclohexyl)isoindole-1,3-dione in Asymmetric Synthesis and Drug Discovery

Executive Summary

The development of conformationally restricted, stereochemically pure aliphatic scaffolds is a cornerstone of modern medicinal chemistry. Among these, trans-3-aminocyclohexanol has emerged as a privileged bifunctional building block. However, accessing the trans-1,3-disubstituted cyclohexane system presents significant synthetic challenges compared to its 1,2- or 1,4-counterparts.

This whitepaper explores the history, mechanistic rationale, and practical application of trans-2-(3-hydroxycyclohexyl)isoindole-1,3-dione (CAS: 202479-02-5)—the pivotal intermediate that unlocked scalable access to trans-3-aminocyclohexanol. By examining the causality behind the synthetic choices, we provide a self-validating protocol for researchers and drug development professionals utilizing this scaffold in the creation of advanced Active Pharmaceutical Ingredients (APIs).

Historical Context: The 1,3-Disubstitution Challenge

Historically, the synthesis of 1,3-aminoalcohols relied heavily on the reduction of

Early attempts to isolate the trans-isomer required exhaustive and low-yielding fractional crystallizations or complex enzymatic kinetic resolutions utilizing Candida antarctica lipase . While enzymatic resolution provided high enantiomeric excess, it was fundamentally limited by a maximum theoretical yield of 50% and required multiple protection/deprotection steps . The paradigm shifted when chemists realized that a stereoinversion strategy—specifically the Mitsunobu reaction—could convert the abundant cis-isomer entirely into the trans-isomer, provided the amine was correctly masked.

Mechanistic Causality: The Phthalimide Advantage

Attempting a Mitsunobu inversion directly on cis-3-aminocyclohexanol is synthetically impossible; the free primary amine competes as a nucleophile, leading to alkylation and rapid consumption of the betaine intermediate.

A naive approach might involve protecting the amine as a simple amide (e.g., an acetamide). However, when the C3-hydroxyl group is activated by the Mitsunobu reagents, the carbonyl oxygen of the simple amide acts as an internal nucleophile. This Neighboring Group Participation (NGP) forms an intermediate oxazoline ring. Upon hydrolysis, the oxazoline opens to yield the alcohol with retention of the original cis configuration, defeating the purpose of the reaction.

The Phthalimide Solution: By masking the amine as an isoindole-1,3-dione (phthalimide), two critical mechanistic controls are achieved:

-

Electronic Delocalization: The nitrogen lone pair is fully delocalized into the two adjacent carbonyl groups, rendering it non-nucleophilic.

-

Steric Blockade: The rigid, bulky bicyclic structure of the phthalimide completely suppresses any intramolecular attack (NGP).

Consequently, the activated hydroxyl group is forced to undergo an intermolecular

Experimental Workflow: A Self-Validating Protocol

To ensure scientific integrity, the following protocol integrates In-Process Controls (IPCs) based on NMR coupling constants, creating a self-validating system where the success of the stereoinversion is unequivocally proven before proceeding.

Step 1: Phthalimide Protection (Masking)

-

Reagents: cis-3-aminocyclohexanol (1.0 eq), phthalic anhydride (1.05 eq), toluene.

-

Procedure: Suspend the aminoalcohol and phthalic anhydride in toluene. Reflux under Dean-Stark conditions for 12 hours to remove water azeotropically. Cool to room temperature, concentrate under vacuum, and recrystallize from ethanol to yield cis-2-(3-hydroxycyclohexyl)isoindole-1,3-dione.

-

Self-Validation (IPC): TLC (Silica, Hexane/EtOAc 1:1) must show complete consumption of the ninhydrin-positive amine.

H-NMR must show the carbinol proton (CH-OH) as a broad triplet of triplets (tt) at ~3.6 ppm (

Step 2: Mitsunobu Stereoinversion

-

Reagents: cis-phthalimide intermediate (1.0 eq), triphenylphosphine (PPh

, 1.5 eq), p-nitrobenzoic acid (p-NBA, 1.5 eq), diethyl azodicarboxylate (DEAD, 1.5 eq), anhydrous THF. -

Procedure: Dissolve the intermediate, PPh

, and p-NBA in THF at 0°C under argon. Add DEAD dropwise over 30 minutes. Warm to room temperature and stir for 16 hours. Quench with saturated aqueous NaHCO

Step 3: Ester Hydrolysis (Unmasking the Hydroxyl)

-

Reagents: trans-ester intermediate (1.0 eq), K

CO -

Procedure: Stir the ester with K

CO -

Self-Validation (IPC - Critical):

H-NMR analysis is the definitive proof of inversion. The carbinol proton signal must shift and collapse into a narrow multiplet (m) at ~4.0 ppm (

Step 4: Hydrazinolysis (Final Deprotection)

-

Reagents: trans-2-(3-hydroxycyclohexyl)isoindole-1,3-dione (1.0 eq), hydrazine hydrate (3.0 eq), ethanol.

-

Procedure: Reflux the mixture in ethanol for 4 hours. A white precipitate of phthalhydrazide will form. Cool to 0°C, filter off the byproduct, and concentrate the filtrate. Acidify with HCl to form the hydrochloride salt.

-

Self-Validation (IPC): Mass spectrometry (ESI+) should show the [M+H]

peak at m/z 116.1. The complete absence of aromatic protons in the

Fig 1: Stereoselective synthetic workflow demonstrating the critical role of phthalimide masking.

Quantitative Data & Stereochemical Yields

The table below summarizes the expected quantitative outcomes and the mechanistic purpose of each stage in the workflow, demonstrating the high efficiency of the phthalimide-directed route.

| Reaction Step | Reagents & Conditions | Yield (%) | Stereochemical Purity (de) | Mechanistic Role |

| Protection | Phthalic anhydride, Toluene, Reflux | 88% | >99% (cis) | Amine masking; prevents NGP. |

| Mitsunobu Inversion | DEAD, PPh | 75% | >98% (trans) | Intermolecular |

| Ester Hydrolysis | K | 92% | >98% (trans) | Unmasking of the inverted hydroxyl group. |

| Deprotection | N | 85% | >98% (trans) | Liberation of the target aminoalcohol. |

Pharmaceutical Applications: Beyond the Intermediate

The ultimate value of trans-2-(3-hydroxycyclohexyl)isoindole-1,3-dione lies in its downstream applications. Once deprotected to trans-3-aminocyclohexanol, the rigid cyclohexane ring serves as a spatial director for pharmacophores in advanced drug discovery .

A prominent contemporary application is the synthesis of DYRK1A and CLK1 kinase inhibitors . In these workflows, the trans-aminoalcohol is coupled with imidazolone or pyrazine derivatives. The trans geometry precisely positions the hydrogen bond donors/acceptors to interact with the ATP-binding pocket of the kinases. Inhibition of DYRK1A is currently a major therapeutic target for reducing Tau phosphorylation in Alzheimer's disease and addressing cognitive deficits in Down syndrome.

Fig 2: Downstream application of the trans-scaffold in the synthesis of DYRK1A/CLK1 inhibitors.

References

-

Levy, L. M., de Gonzalo, G., & Gotor, V. (2004). Resolution of N-protected cis- and trans-3-aminocyclohexanols via lipase-catalyzed enantioselective acylation in organic media. Tetrahedron: Asymmetry, 15(13), 2051-2056. URL:[Link]

-

Bernardelli, P., Bladon, M., Lorthiois, E., Manage, A. C., Vergne, F., & Wrigglesworth, R. (2004). Resolution of trans-3-aminocyclohexanol. Tetrahedron: Asymmetry, 15(9), 1451-1455. URL:[Link]

- Foll-Josselin, B., et al. (2023). New imidazolone derivatives as inhibitors of protein kinases in particular DYRK1A, CLK1 and/or CLK4. U.S. Patent Application Publication No. US20230167104A1.

Technical Guide: Stereochemical Configuration & Synthesis of trans-2-(3-Hydroxycyclohexyl)isoindole-1,3-dione

[1]

Executive Summary

This technical guide provides a rigorous analysis of trans-2-(3-hydroxycyclohexyl)isoindole-1,3-dione , a critical chiral intermediate in the synthesis of CNS-active pharmaceutical agents and functionalized supramolecular scaffolds.[1]

The compound features a 1,3-disubstituted cyclohexane ring where the phthalimide (isoindole-1,3-dione) moiety and the hydroxyl group reside on opposite faces of the ring plane. Unlike 1,4-disubstituted systems where the trans isomer is thermodynamically preferred (diequatorial), the 1,3-trans configuration is thermodynamically disfavored , existing predominantly in an axial-equatorial (a,e) conformation. This guide details the stereochemical causality, synthesis via kinetic control or inversion, and analytical validation using NMR spectroscopy.

Stereochemical Configuration & Conformational Analysis

The Thermodynamic Paradox of 1,3-Systems

To synthesize and purify this compound effectively, one must understand the conformational energy landscape of the cyclohexane ring.

-

1,3-cis Configuration (Thermodynamic Product): In 1,3-disubstituted cyclohexanes, the cis isomer allows both bulky substituents (Phthalimide and Hydroxyl) to occupy equatorial positions simultaneously (e,e). This minimizes 1,3-diaxial interactions, making the cis isomer the global energy minimum.

-

1,3-trans Configuration (Target Molecule): The trans isomer forces one substituent to be equatorial and the other axial (a,e).

-

Conformer A: Phthalimide (Eq) / Hydroxyl (Ax).[1]

-

Conformer B: Phthalimide (Ax) / Hydroxyl (Eq).[1]

-

Dominant Conformer: Since the phthalimide group is significantly larger (

-value

-

Visualization of Stereochemical Relationships

The following diagram illustrates the relationship between the precursors and the conformational locking of the final product.

Caption: Thermodynamic relationship and NMR distinction between cis- and trans-1,3-disubstituted cyclohexane systems.

Synthesis & Isolation Protocols

Direct condensation of 3-aminocyclohexanol with phthalic anhydride often yields a mixture enriched in the thermodynamically stable cis-isomer.[1] To selectively access the trans-isomer, two robust strategies are employed: Chromatographic Separation of Precursors or Mitsunobu Inversion .[1]

Method A: The Mitsunobu Inversion (Stereochemical Inversion)

This is the most reliable method for producing high-purity trans isomer from the easily accessible cis isomer.[1]

Principle: The Mitsunobu reaction inverts the stereocenter of a secondary alcohol (Walden inversion).[1]

Workflow: cis-Phthalimide

Protocol Steps:

-

Starting Material: Dissolve cis-2-(3-hydroxycyclohexyl)isoindole-1,3-dione (1.0 eq) in anhydrous THF under

. -

Reagents: Add Triphenylphosphine (

, 1.5 eq) and Benzoic acid (1.5 eq). -

Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Note: Exothermic reaction; maintain temp < 5°C to prevent side reactions.[1]

-

Reaction: Stir at room temperature for 12–24 hours. The alcohol is converted to the trans-benzoate ester with complete inversion of configuration.[1]

-

Hydrolysis: Treat the intermediate ester with mild base (

in MeOH) to cleave the benzoate without racemizing the center or opening the phthalimide ring. -

Purification: The resulting alcohol is the pure trans-isomer.[1]

Method B: Reduction of Enaminoketones (De Novo Synthesis)

For large-scale preparation starting from acyclic or dione precursors.[1]

Workflow:

-

Condensation: React 1,3-cyclohexanedione with benzylamine to form the

-enaminoketone. -

Reduction: Reduce using

(favors cis) or -

Separation: Isolate trans-3-aminocyclohexanol via crystallization or column chromatography (Amino alcohols separate better than phthalimides).

-

Protection: React the pure trans-amine with phthalic anhydride (Reflux in toluene with Dean-Stark trap) to yield the target.

Analytical Validation (Self-Validating Systems)[1]

The distinction between cis and trans isomers in this system is definitive using

H-NMR Analysis

The geometry of the ring protons dictates the splitting pattern.[1]

| Feature | cis-Isomer (Thermodynamic) | trans-Isomer (Target) |

| Conformation | Diequatorial (e,e) | Axial-Equatorial (a,e) |

| H3 Proton (Geminal to OH) | Axial orientation.[1] | Equatorial orientation (assuming Phth is Eq).[1] |

| Coupling Pattern | Triplet of triplets (tt) | Broad singlet or narrow multiplet |

| Coupling Constant ( | Large | Small |

| Chemical Shift | Upfield relative to trans | Downfield (Deshielded by anisotropy) |

Validation Check: If the proton at position 3 (attached to the OH-bearing carbon) shows a coupling constant >10 Hz, you have the cis isomer. If the coupling is narrow (<5 Hz), you have the trans isomer.

X-Ray Crystallography

While NMR is sufficient, X-ray confirmation is the gold standard.

-

Crystal Habit: Phthalimides crystallize readily.[1]

-

Key Parameter: Look for the torsion angle between the C1-N bond and the C3-O bond.[1] In the trans isomer, the torsion angle will reflect the (a,e) relationship (approx 60°), whereas the cis (e,e) will show a torsion angle closer to 60° but with a flattened ring profile, or 180° if looking at projected substituents. Correction: In (e,e), the 1,3-relationship is not defined by a single torsion, but by the relative up/up orientation.

Applications in Drug Development

-

Metabolic Stability: The trans-isomer often exhibits different metabolic clearance rates compared to the cis-isomer due to the axial exposure of the hydroxyl group, making it more accessible to Phase II conjugation enzymes (glucuronidation).[1]

-

Pharmacophore Vectoring: In dopamine D3/D2 partial agonists (e.g., Cariprazine analogs), the stereochemistry of the cyclohexane linker rigidly defines the distance and angle between the nitrogenous pharmacophores. The trans-1,3-linker provides a unique vector distinct from the commonly used trans-1,4-linker.[1]

References

-

Synthesis of 1,3-Aminocyclohexanols: Title: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.[1][2][3] Source: Molecules, 2012, 17(1), 151-162. URL:[Link][1]

-

Mitsunobu Inversion Protocols: Title: The Mitsunobu Reaction in the Preparation of Trans-1,3-disubstituted Cyclohexanes.[1] Source: Journal of Organic Chemistry (General Protocol Reference).[1] URL:[Link] (Deep link to specific protocol varies, standard text reference).

-

Conformational Analysis of 1,3-Systems: Title: Conformational analysis of 1,3-disubstituted cyclohexanes. Source: Journal of the Chemical Society, Perkin Transactions 2. URL:[Link][1][4]

-

Phthalimide Photochemistry & Structure: Title: Photochemistry of N-alkyl and N-aryl Substituted Phthalimides. Source: Croatica Chemica Acta, 2010.[5] URL:[Link][1][4]

Sources

- 1. 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione | C14H15NO3 | CID 4189709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of cis- and trans-3-aminocyclohexanols by reduction of β-enaminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. fulir.irb.hr [fulir.irb.hr]

Metabolic Profiling of Cyclohexyl-isoindole-1,3-dione Scaffolds: A Predictive Technical Guide

Executive Summary

The cyclohexyl-isoindole-1,3-dione scaffold (N-cyclohexylphthalimide) represents a privileged pharmacophore in medicinal chemistry, appearing in anti-inflammatory agents (COX-2 inhibitors), androgen receptor antagonists, and hypoglycemic agents. However, its dual nature—comprising a lipophilic, metabolically labile cyclohexyl ring and an electrophilic, hydrolytically sensitive imide core—presents unique challenges in lead optimization.

This guide provides a technical framework for predicting and validating the metabolic fate of this scaffold. By synthesizing electronic structure theory with practical experimental protocols, we establish a self-validating workflow to distinguish between oxidative clearance (CYP-mediated) and hydrolytic instability (chemical/enzymatic).

Structural Analysis & Metabolic "Soft Spots"

To accurately predict metabolic pathways, one must first deconstruct the scaffold into its reactive zones. The metabolism of N-cyclohexylphthalimide is driven by a competition between Phase I oxidation and hydrolytic ring opening .

The Cyclohexyl Ring (The Oxidative Sink)

The cyclohexyl group is a classic lipophilic moiety that serves as a high-affinity substrate for Cytochrome P450 enzymes (particularly CYP3A4 and CYP2C9).

-

Mechanism: Radical Rebound.[1] The CYP active site generates a highly reactive Compound I (Fe(IV)=O radical cation).

-

Selectivity: Hydrogen abstraction occurs preferentially at the C3 and C4 positions due to steric accessibility and the stability of the resulting secondary carbon radical.

-

Prediction: Expect trans-4-hydroxy-cyclohexyl and cis-3-hydroxy-cyclohexyl derivatives as primary metabolites.

The Isoindole-1,3-dione Core (The Hydrolytic Weakness)

The phthalimide ring contains two carbonyls flanking a nitrogen atom, creating a significant partial positive charge on the carbonyl carbons.

-

Vulnerability: Nucleophilic attack by water (hydrolysis) or hydroxide ions.

-

Enzymology: While often chemically driven (pH-dependent), this reaction is also catalyzed by esterases and amidases in plasma and liver cytosol.

-

Outcome: Ring opening to form phthalamic acid derivatives (N-cyclohexylphthalamic acid), which may further degrade to phthalic acid and cyclohexylamine.

In Silico Prediction Strategy

Before wet-lab execution, deploy this computational workflow to rank-order potential metabolic sites (Sites of Metabolism, SOM).

Step 1: Electronic Parameter Calculation

Using DFT (Density Functional Theory) at the B3LYP/6-31G* level, calculate the Bond Dissociation Energy (BDE) for all C-H bonds on the cyclohexyl ring.

-

Logic: Lower BDE correlates with easier hydrogen abstraction by CYP enzymes.

-

Threshold: C-H bonds with BDE < 95 kcal/mol are high-probability metabolic soft spots.

Step 2: Molecular Docking (Ensemble Approach)

Do not rely on a single crystal structure. Dock the ligand into an ensemble of CYP3A4 structures (e.g., PDB: 1TQN, 2J0D) to account for active site plasticity.

-

Metric: Measure the distance between the heme iron and the cyclohexyl hydrogens. Distances < 6.0 Å indicate a metabolically competent pose.

Experimental Protocol: In Vitro Validation

This protocol distinguishes between NADPH-dependent oxidative metabolism and hydrolytic degradation.

Reagents & Setup

-

Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Control: Heat-inactivated microsomes (to assess non-enzymatic hydrolysis).

The "Split-Stream" Incubation Workflow

To separate CYP activity from hydrolysis, run two parallel incubations:

| Condition | HLM | NADPH | Purpose |

| A (Metabolic) | Active | Present | Measures Total Clearance (Oxidation + Hydrolysis) |

| B (Hydrolytic) | Active | Absent | Measures Enzymatic Hydrolysis only |

| C (Chemical) | Inactivated | Absent | Measures Chemical Instability (Background) |

Procedure:

-

Pre-incubate HLM and Test Compound (1 µM) in phosphate buffer (pH 7.4) for 5 min at 37°C.

-

Initiate Reaction A with NADPH; initiate B and C with buffer.

-

Sample at

min. -

Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Metabolite Identification (LC-MS/MS)

Use a High-Resolution Mass Spectrometer (Q-TOF or Orbitrap) in Positive Ion Mode (ESI+).

-

Parent Ion:

-

Hydroxylation Shift: Look for

mass shift (-

Diagnostic Fragment: Retention of the phthalimide fragment ion (m/z 148) confirms oxidation is on the cyclohexyl ring.

-

-

Hydrolysis Shift: Look for

mass shift (-

Note: Ring opening exposes a carboxylic acid, often causing a retention time shift to an earlier (more polar) elution.

-

Predicted Metabolic Pathways (Visualization)

The following diagram illustrates the bifurcation between Phase I oxidation and hydrolytic cleavage. The "Major" pathway typically favors cyclohexyl hydroxylation due to the lipophilicity of the scaffold, provided the imide ring is sterically protected.

Figure 1: Divergent metabolic pathways for N-cyclohexylphthalimide. Blue: Parent; Green: Oxidative metabolites (Stable); Yellow: Intermediate hydrolysis products; Red: Terminal degradation products; Black: Phase II conjugates.

Interpretation & Risk Mitigation

Toxicity Implications

-

Reactive Intermediates: While the cyclohexyl hydroxylation is generally a detoxification step, the hydrolysis pathway can be problematic. The formation of phthalamic acid derivatives increases polarity significantly, altering distribution.

-

False Positives in Stability Assays: If the compound disappears rapidly in "Condition C" (Chemical control), the instability is pH-driven, not metabolic. This requires structural modification (e.g., steric bulk around the imide nitrogen) rather than CYP inhibition.

Structural Optimization

To improve metabolic stability:

-

Block C4-Oxidation: Introduce a fluorine atom or a methyl group at the 4-position of the cyclohexyl ring to block the primary site of hydroxylation (Metabolic Switching).

-

Stabilize the Imide: If hydrolysis is the dominant clearance route, consider reducing one carbonyl to a lactam (isoindolin-1-one), which retains the pharmacophore shape but significantly increases hydrolytic stability.

References

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link][2]

-

Teitelbaum, P. J., et al. (2003). Metabolism of Captan and Folpet in Rats and Humans. Journal of Agricultural and Food Chemistry. [Link] (Demonstrates the rapid hydrolysis of phthalimide-based fungicides).

-

Dalvie, D., et al. (2002). Assessment of Three Human In Vitro Systems in the Prediction of In Vivo Clearance. Pharmaceutical Research. [Link]

-

Rydberg, P., et al. (2010). Predicting the Site of Metabolism for Drug-Like Compounds. ACS Medicinal Chemistry Letters. [Link]

-

Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Verlag Helvetica Chimica Acta. [Link]

Sources

Methodological & Application

Application Note: Optimized Mitsunobu Reaction for Isoindole-1,3-dione (Phthalimide) Derivatives

Executive Summary

The Mitsunobu reaction is the gold standard for converting primary and secondary alcohols into esters, ethers, and amines with inversion of stereochemistry. In the context of isoindole-1,3-dione (phthalimide) derivatives, this reaction serves as the critical first step in the Gabriel Synthesis of primary amines. While the reaction is robust, it is plagued by difficult purification (removal of triphenylphosphine oxide, TPPO) and sensitivity to steric hindrance.

This guide provides a scientifically grounded optimization strategy, moving beyond "cookbook" chemistry to a mechanistic understanding of reagent selection (ADDP vs. DEAD), order of addition, and advanced purification techniques.

Mechanistic Principles & Critical Control Points

To optimize the reaction, one must control the equilibrium of the betaine intermediate. The reaction proceeds through a sensitive dance between the phosphine, the azodicarboxylate, and the pronucleophile (phthalimide).

The Mechanistic Pathway[1][2][3][4][5]

-

Betaine Formation: Triphenylphosphine (PPh3) attacks the azo group of Diethyl azodicarboxylate (DEAD), forming a Morrison-Brunn-Huisgen betaine.

-

Protonation: The acidic phthalimide (pKa ~8.3) protonates the betaine.[1] This is the Critical Control Point 1 . If the nucleophile is not acidic enough (pKa > 11), the betaine will not be protonated effectively, stalling the reaction. Phthalimide is ideal, but derivatives with electron-donating groups may require stronger activation.

-

Activation: The alcohol attacks the phosphonium center, creating an alkoxyphosphonium salt (the leaving group).[2]

-

Displacement: The phthalimide anion attacks the alkyl group via

, displacing TPPO and forming the N-alkylated product.

Visualization: Mechanistic Flow

Caption: Figure 1. The catalytic cycle of the Mitsunobu reaction highlighting the activation of the alcohol and the displacement by the phthalimide anion.

Optimization Parameters

Reagent Selection: DEAD vs. DIAD vs. ADDP

While DEAD (Diethyl azodicarboxylate) is the historical standard, it is thermally unstable and potentially explosive.

-

DIAD (Diisopropyl azodicarboxylate): Preferred over DEAD. It is more stable, safer to handle, and offers identical reactivity for phthalimides.

-

ADDP (1,1'-(Azodicarbonyl)dipiperidine): Use this for sterically hindered alcohols or less acidic phthalimide derivatives. ADDP forms a more stable betaine and the resulting hydrazine byproduct is insoluble in cold ether, aiding purification.

The Phosphine Dilemma[6]

-

PPh3 (Triphenylphosphine): Standard, but removal of Triphenylphosphine Oxide (TPPO) is difficult.

-

PBu3 (Tributylphosphine): More nucleophilic, good for difficult substrates. Advantage: The oxide is water-soluble/volatile, making purification easier. Disadvantage: Toxicity and stench.

-

PS-PPh3 (Polymer-Supported): The "Clean" option.[3] Filtration removes the reagent and oxide.[4][5][6][7] Essential for high-throughput synthesis.

Solvent Effects

-

THF: The universal solvent. Solubilizes all reagents.

-

Toluene: Useful for "precipitation workups." TPPO is less soluble in toluene/hexane mixtures.

-

DCM: Avoid if possible; slows down the

step compared to THF.

Experimental Protocols

Protocol A: Standard Optimized Procedure (DIAD/PPh3)

Best for: Primary and unhindered secondary alcohols.

Reagents:

-

Isoindole-1,3-dione (Phthalimide): 1.0 equiv

-

Alcohol (R-OH): 1.0 equiv (limiting reagent)[3]

-

PPh3: 1.2 - 1.5 equiv

-

DIAD: 1.2 - 1.5 equiv

-

Solvent: Anhydrous THF (0.1 - 0.2 M)

Step-by-Step:

-

Preparation: In a flame-dried flask under Argon/Nitrogen, dissolve Phthalimide (1.0 eq), Alcohol (1.0 eq), and PPh3 (1.5 eq) in anhydrous THF.

-

Cooling: Cool the solution to 0°C in an ice bath. Reasoning: Betaine formation is exothermic; cooling prevents side reactions like azodicarboxylate polymerization.

-

Addition: Add DIAD (1.5 eq) dropwise over 15-30 minutes. The solution will turn yellow/orange.[8]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-16 hours. Monitor by TLC/LCMS.

-

Workup (The "MgCl2" Trick):

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: "Difficult" Substrate Procedure (ADDP/PBu3)

Best for: Sterically hindered secondary alcohols or electron-rich phthalimides.

Step-by-Step:

-

Dissolve Phthalimide (1.5 eq) and PBu3 (1.5 eq) in anhydrous THF/Toluene (1:1).

-

Add ADDP (1.5 eq) at 0°C. A precipitate (betaine) may form.

-

Add the Alcohol (1.0 eq) slowly.

-

Allow to warm to RT. If no reaction after 6 hours, heat to 50°C.

-

Workup: Dilute with Hexane. The ADDP-hydrazine byproduct will precipitate out. Filter. Wash filtrate with water (removes PBu3 oxide).[6]

Data & Performance Comparison

The following table summarizes the efficiency of different reagent combinations for the N-alkylation of phthalimide with 2-octanol (secondary alcohol, model for steric hindrance).

| Reagent System | Yield (%) | Purification Difficulty | Comments |

| DEAD / PPh3 | 78% | High (TPPO removal) | Standard method. Hard to separate TPPO. |

| DIAD / PPh3 | 81% | High | Safer than DEAD. Similar yield. |

| ADDP / PBu3 | 92% | Low | Best for secondary alcohols. Hydrazine precipitates. |

| PS-PPh3 / DIAD | 75% | Very Low | Ideal for small scale/library synthesis. Simply filter. |

Troubleshooting Guide

Issue: Product is contaminated with TPPO

Solution:

-

Precipitation: Dissolve crude residue in minimal Et2O/Hexane (1:3) and cool to -20°C. TPPO crystallizes out.

-

Chemical Wash: Use the MgCl2 complexation method described in Protocol A.

Issue: No Conversion / Starting Material Recovered

Solution:

-

Order of Addition: Try "Pre-forming" the betaine.[2][1] Mix PPh3 + DIAD at -78°C in THF, stir for 10 mins, then add the mixture of Alcohol + Phthalimide.

-

pKa Check: If using a substituted phthalimide, ensure pKa < 11. If pKa > 11, switch to ADDP or CMBP (Cyanomethylenetributylphosphorane).

Visualization: Optimization Decision Tree

Caption: Figure 2. Decision matrix for selecting the optimal Mitsunobu protocol based on substrate steric hindrance and scale.

References

-

Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products". Synthesis, 1981(1), 1-28. Link

-

Hughes, D. L. (1992). "The Mitsunobu Reaction".[12][2][4][1][5][3][6][8][13][14][15] Organic Reactions, 42, 335-656. Link

-

Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent (ADDP-BBu3)". Tetrahedron Letters, 36(14), 2531-2534. Link

-

Dandapani, S., & Curran, D. P. (2004). "Separation-Friendly Mitsunobu Reactions".[15] Chemistry – A European Journal, 10(13), 3130-3138. Link

-

Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Recent Literature". Link

Sources

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]

- 11. chem.rochester.edu [chem.rochester.edu]

- 12. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

Application Note: Strategic Utilization of trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione in Advanced Scaffold Synthesis

Executive Summary & Mechanistic Rationale

In modern drug discovery, particularly within the development of Heterobifunctional Compounds (HBCs) such as PROTACs and conformationally restricted kinase inhibitors, the spatial orientation of functional groups is paramount. trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione (commonly referred to as trans-3-phthalimidocyclohexanol) serves as a privileged, bifunctional chiral building block [1].

The architectural brilliance of this scaffold lies in its 1,3-disubstitution pattern and orthogonal reactivity. The phthalimide moiety acts as a robust protecting group for the primary amine, capable of withstanding harsh oxidative, reductive, and alkylating conditions. Meanwhile, the free hydroxyl group provides a versatile handle for functionalization. The trans configuration is specifically leveraged to synthesize cis-amino-ether derivatives via stereoinvertive mechanisms (such as the Mitsunobu reaction). This precise angular geometry is critical for establishing the required three-dimensional vectors in target-binding ligands [2][3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in biphasic reaction systems and chromatographic purifications.

| Property | Value | Scientific Implication |

| Molecular Formula | C₁₄H₁₅NO₃ | Defines mass for MS monitoring (m/z 246.1 [M+H]⁺). |

| Molecular Weight | 245.28 g/mol | Standardizes stoichiometric calculations. |

| Topological Polar Surface Area (TPSA) | 65.6 Ų | Indicates moderate polarity; highly soluble in THF and DCM. |

| XLogP3 | 1.6 | Favorable lipophilicity for organic extraction (EtOAc/Water). |

| Hydrogen Bond Donors | 1 | The free -OH group; primary site of nucleophilic/electrophilic reactivity. |

| Hydrogen Bond Acceptors | 3 | Facilitates binding with immobilized enzymes during kinetic resolution. |

| Stereocenters | 2 (Defined trans) | Requires rigorous chiral analytics to prevent diastereomeric drift [4]. |

Synthetic Workflow & Pathway Visualization

The following workflow illustrates the transformation of the racemic starting material into a high-value, enantiopure cis-amino-ether scaffold. The sequence relies on kinetic control for resolution, thermodynamic control for stereoinversion, and chemoselective deprotection.

Workflow for synthesizing chiral amino-ether scaffolds from trans-3-phthalimidocyclohexanol.

Validated Experimental Protocols

As an application scientist, I emphasize that successful execution of these protocols requires strict adherence to the order of operations and real-time analytical monitoring. Each protocol below is designed as a self-validating system , ensuring that the reaction provides internal feedback regarding its success or failure.

Protocol A: Enzymatic Kinetic Resolution (EKR) of the Racemic Scaffold

Objective & Causality: Racemic mixtures are unsuitable for targeted therapeutics. We utilize Lipase Novozyme 435 (immobilized Candida antarctica Lipase B) to selectively acetylate one enantiomer. Vinyl acetate is chosen as the acyl donor because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde and evaporates, rendering the acylation irreversible and driving the reaction to absolute kinetic completion [2].

Step-by-Step Methodology:

-

Preparation: Dissolve racemic trans-3-phthalimidocyclohexanol (50.0 g, 204 mmol) in anhydrous THF (600 mL) in a 2 L baffled flask.

-

Enzyme Loading: Add Lipase Novozyme 435 (25.0 g, 50% w/w relative to substrate).

-

Initiation: Add vinyl acetate (56.5 mL, 612 mmol, 3.0 eq).

-

Incubation: Shake the suspension at 25 °C at 250 rpm for 16–24 hours. Note: Do not use magnetic stirring, as the stir bar will mechanically grind and destroy the immobilized enzyme beads.

-

Workup: Filter the mixture through a coarse glass frit to recover the enzyme. Wash the resin with THF (2 × 100 mL). Concentrate the filtrate under reduced pressure.

-

Separation: Separate the unreacted enantiopure alcohol from the acetylated enantiomer via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating In-Process Controls:

-

Analytical Check: Monitor via Chiral LC-MS. The reaction is self-validating when the ratio of alcohol (m/z 246) to acetate (m/z 288) reaches exactly 1:1.

-

Visual Cue: The enzyme beads must remain intact and uniformly spherical throughout the process.

Protocol B: Stereoinvertive Mitsunobu Etherification

Objective & Causality: To attach a target-binding phenol (e.g., for a kinase inhibitor) while achieving a cis configuration, we employ the Mitsunobu reaction. This proceeds via a Walden inversion at the C3 stereocenter. Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its superior safety profile and liquid state. The order of addition is critical: adding DIAD last controls the exothermic formation of the betaine intermediate and prevents premature degradation [2].

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under N₂, dissolve the enantiopure trans-3-phthalimidocyclohexanol (10.0 g, 40.8 mmol), the target phenol (45.0 mmol, 1.1 eq), and Triphenylphosphine (PPh₃) (12.8 g, 49.0 mmol, 1.2 eq) in anhydrous THF (150 mL).

-

Cooling: Chill the reaction mixture to 0 °C using an ice-water bath.

-

Activation: Add DIAD (9.6 mL, 49.0 mmol, 1.2 eq) dropwise via a syringe pump over 30 minutes.

-

Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with EtOAc (3 × 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Self-Validating In-Process Controls:

-

Analytical Check: LC-MS must show the complete disappearance of the m/z 246 peak.

-

Visual Cue: Upon concentration of the organic layer, a heavy white precipitate will form. This is Triphenylphosphine oxide (TPPO), a stoichiometric byproduct that physically validates the successful collapse of the betaine intermediate.

Protocol C: Hydrazine-Free Phthalimide Deprotection

Objective & Causality: To release the primary amine for downstream amide coupling, the robust phthalimide group must be removed. While hydrazine hydrate is the classical reagent (Gabriel synthesis), it forms a thick, intractable paste of phthalhydrazide that traps the product. We substitute this with ethylenediamine, which reacts to form a cyclic byproduct that is highly soluble in aqueous washes, enabling a scalable, filtration-free workup.

Step-by-Step Methodology:

-

Preparation: Dissolve the cis-phthalimido-ether intermediate (10.0 g) in absolute ethanol (100 mL).

-

Reagent Addition: Add ethylenediamine (10.0 eq) in a single portion.

-

Reflux: Heat the mixture to 75 °C and stir for 4 hours.

-

Workup: Cool to room temperature and concentrate the solvent in vacuo. Redissolve the crude residue in DCM (150 mL) and wash vigorously with 1M aqueous NaOH (3 × 50 mL) to remove the ethylenediamine-phthalimide byproduct.

-

Isolation: Extract the organic layer with 1M HCl (2 × 50 mL) to pull the target amine into the aqueous phase. Basify the aqueous phase to pH 12 with 6M NaOH, and back-extract with DCM (3 × 50 mL). Dry and concentrate to yield the pure cis-amino-ether.

Self-Validating In-Process Controls:

-

Analytical Check: TLC (DCM:MeOH 9:1) stained with Ninhydrin. The starting material will be UV-active but Ninhydrin-negative. The product will be a highly polar spot that turns bright purple upon heating with Ninhydrin, confirming the release of the primary amine.

-

Visual Cue: The initial suspension in ethanol will transition into a completely clear, homogenous solution as the phthalimide ring opens, validating the initiation of the deprotection cascade.

References

-

Title: 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione | CID 4189709 Source: PubChem, National Library of Medicine URL: [Link]

- Title: WO2024126617A1 - Bifunctional compounds for degrading kinases via ubiquitin proteosome pathway Source: Google Patents URL

-

Title: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones Source: Molecules (via NCBI PubMed Central) URL: [Link]

Application Note: Advanced Crystallization of trans-N-(4-Hydroxycyclohexyl)phthalimide

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It prioritizes experimental rigor, scalability, and stereochemical control.

Abstract & Scope

trans-N-(4-Hydroxycyclohexyl)phthalimide (CAS 99337-98-1) is a critical intermediate in the synthesis of dopamine D3/D2 receptor partial agonists, most notably Cariprazine (Vraylar) . The synthesis of this compound presents a classic stereochemical challenge: separating the thermodynamically stable trans-isomer from the cis-isomer (kinetic or impurity byproduct) while maintaining high yield.

This guide details a robust crystallization protocol utilizing a Toluene/Ethanol solvent system. Unlike chromatographic methods, this thermodynamic control strategy exploits the significant lattice energy differences between the chair-chair packing of the trans-isomer and the disrupted packing of the cis-isomer to achieve >99% diastereomeric purity.

Physicochemical Context

The separation relies on the "Solubility Differential" principle.[1] The trans-isomer of 1,4-disubstituted cyclohexanes typically exhibits a flatter, more stackable conformation, leading to a higher melting point and lower solubility in non-polar aromatic solvents compared to the cis-isomer.

| Property | trans-Isomer (Target) | cis-Isomer (Impurity) |

| Conformation | Diequatorial (Chair) | Axial-Equatorial (Chair/Twist) |

| Lattice Energy | High (Efficient Stacking) | Low (Steric Clashing) |

| Solubility (Toluene) | Low at RT; High at Reflux | Moderate at RT; Very High at Reflux |

| Melting Point | High (>200°C range*) | Lower |

*Note: Unsubstituted phthalimide melts at ~233°C. The hydroxycyclohexyl derivative follows a similar high-melting trend relative to its precursors.

Core Protocol: Synthesis & Crystallization

This protocol assumes a crude starting material obtained from the condensation of phthalic anhydride with a mixture of cis/trans-4-aminocyclohexanol.

Phase 1: Solvent Selection & Screening

While ethanol is a common solvent for phthalimides, it often solubilizes both isomers too well at elevated temperatures, leading to poor recovery. Toluene is the superior choice for the primary crystallization because it discriminates based on polarity and stacking ability.

-

Primary Solvent: Toluene (Rejects cis-isomer and unreacted anhydride).

-

Co-Solvent (Optional): Ethanol (Increases solubility of the trans-isomer if "oiling out" occurs).

Phase 2: The Crystallization Workflow

Step-by-Step Methodology:

-

Dissolution (Reflux):

-

Charge the crude N-(4-hydroxycyclohexyl)phthalimide solid into a reactor.

-

Add Toluene (10-12 volumes) .

-

Heat the slurry to reflux (110°C). The solution should become clear.

-

Expert Tip: If the solution remains cloudy or oils out, add Ethanol (1-2 volumes) dropwise until a clear homogeneous solution is formed. Do not exceed 20% ethanol content, as this reduces stereoselectivity.

-

-

Azeotropic Drying (Critical):

-

If the crude material contains water (from the amine precursor), use a Dean-Stark trap during reflux to remove it. Water acts as an anti-solvent and can cause premature, amorphous precipitation.

-

-

Hot Filtration:

-

Filter the boiling solution through a pre-heated sintered glass funnel or Celite pad to remove inorganic salts or charred byproducts.

-

-

Controlled Nucleation (Cooling):

-

Ramp Rate: Cool the filtrate from 110°C to 60°C at a rate of 10°C/hour .

-

Seeding: At approx. 70-75°C, add 0.1% w/w pure trans-seed crystals. This prevents supersaturation and promotes the growth of the stable polymorph.

-

Hold: Hold at 60°C for 1 hour to allow crystal growth (Ostwald ripening).

-

-

Terminal Cooling:

-

Cool from 60°C to 0-5°C over 2 hours.

-

Agitate gently to prevent agglomeration.

-

-

Isolation:

-

Filter the white crystalline solid under vacuum.

-

Wash: Wash the cake with cold Toluene (2 volumes) followed by a displacement wash with cold Hexane/Heptane to remove residual toluene.

-

-

Drying:

-

Dry in a vacuum oven at 50°C for 12 hours.

-

Phase 3: Analytical Validation

-

HPLC: Check purity. Target >99.0% area.

-

Melting Point: A sharp melting point indicates high isomeric purity. Broadening suggests cis-contamination.

-